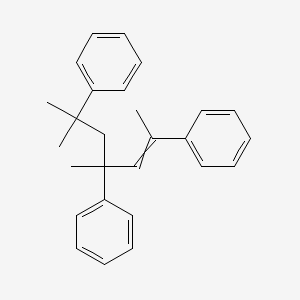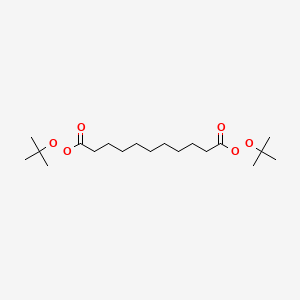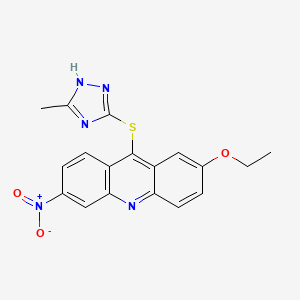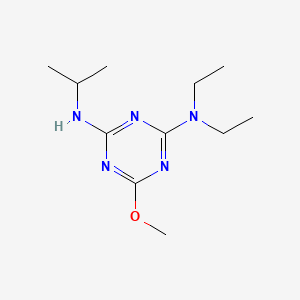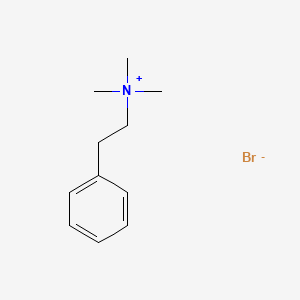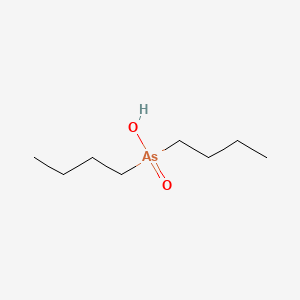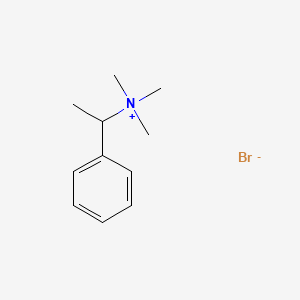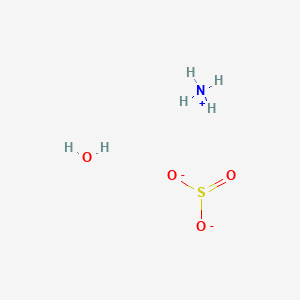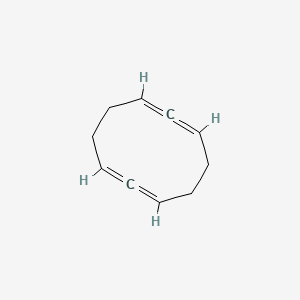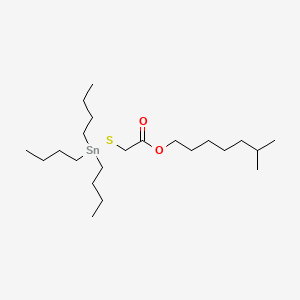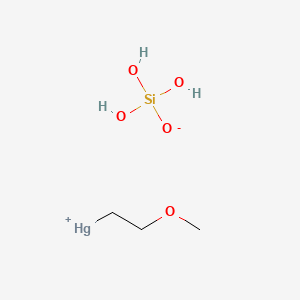
Methoxyethylmercury silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxyethylmercury silicate is an organomercury compound that combines the properties of mercury with those of silicates. This compound is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and industry. The presence of both mercury and silicate components gives it distinct characteristics that make it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methoxyethylmercury silicate typically involves the reaction of methoxyethylmercury chloride with a silicate precursor under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxyethylmercury silicate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methoxyethylmercury oxide and silicate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding mercury and silicate components.
Substitution: The methoxyethyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, carried out in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include methoxyethylmercury oxide, various silicate derivatives, and substituted organomercury compounds.
Wissenschaftliche Forschungsanwendungen
Methoxyethylmercury silicate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological assays and as a tool for studying mercury toxicity.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatment, particularly in targeting specific cellular pathways.
Industry: this compound is used in the production of specialized materials and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of methoxyethylmercury silicate involves its interaction with cellular components, particularly proteins and enzymes. The mercury component binds to thiol groups in proteins, leading to the inhibition of enzymatic activity and disruption of cellular functions. The silicate component may also interact with cellular membranes, affecting their stability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Another organomercury compound known for its toxicity and environmental impact.
Phenylmercury: Used in various industrial applications and known for its antimicrobial properties.
Ethylmercury: Commonly used in medical applications, particularly as a preservative in vaccines.
Uniqueness
Methoxyethylmercury silicate is unique due to its combination of mercury and silicate components, which gives it distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
22577-66-8 |
|---|---|
Molekularformel |
C3H10HgO5Si |
Molekulargewicht |
354.79 g/mol |
IUPAC-Name |
2-methoxyethylmercury(1+);trihydroxy(oxido)silane |
InChI |
InChI=1S/C3H7O.Hg.H3O4Si/c1-3-4-2;;1-5(2,3)4/h1,3H2,2H3;;1-3H/q;+1;-1 |
InChI-Schlüssel |
OBJSERXHTZNJCR-UHFFFAOYSA-N |
Kanonische SMILES |
COCC[Hg+].O[Si](O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
